REACTION_SMILES
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[BH3:26].[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]1.[CH3:32][OH:33].[CH3:34][C:35](=[O:36])[OH:37].[NH2:10][c:11]1[cH:12][c:13]2[cH:14][n:15][nH:16][c:17]2[cH:18][cH:19]1.[Na+:27].[OH:28][C:29](=[O:30])[O-:31].[n:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][CH:6]([NH:10][c:11]2[cH:12][c:13]3[cH:14][n:15][nH:16][c:17]3[cH:18][cH:19]2)[CH2:7][CH2:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCC(=O)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2[nH]ncc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
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Smiles
|
CCN1CCC(Nc2ccc3[nH]ncc3c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |